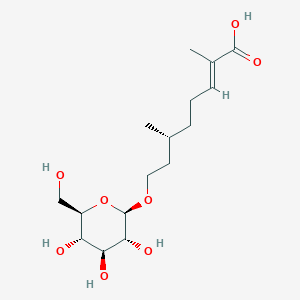
Kankanoside E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kankanoside E is an acyclic monoterpene glycoside isolated from the methanolic extract of dried stems of Cistanche tubulosa (SCHRENK) R. WIGHT (Orobanchaceae). This compound, along with other iridoid glycosides and monoterpenes, has been identified as a significant bioactive constituent of Cistanche tubulosa, a perennial parasitic plant traditionally used in various Asian and African countries for medicinal purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kankanoside E involves the extraction from the dried stems of Cistanche tubulosa. The methanolic extract is subjected to normal-phase and reversed-phase silica gel column chromatography and repeated high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly from Cistanche tubulosa.
化学反应分析
Types of Reactions
Kankanoside E, being an acyclic monoterpene glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
科学研究应用
Kankanoside E has been studied for its potential medicinal properties. It has shown promise in various areas, including:
Hepatoprotective Activity: This compound has been found to exhibit protective effects on the liver, making it a potential candidate for treating liver-related disorders.
Vasorelaxant Activity: The compound has demonstrated the ability to relax blood vessels, which could be beneficial in managing cardiovascular diseases.
Traditional Medicine: Cistanche tubulosa, the source of this compound, has been traditionally used to treat impotence, sterility, lumbago, and body weakness.
作用机制
The exact mechanism of action of Kankanoside E is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways involved in hepatoprotection and vasorelaxation. Further research is needed to elucidate the precise molecular mechanisms.
相似化合物的比较
Kankanoside E is part of a group of compounds isolated from Cistanche tubulosa, including:
Kankanosides A, B, C, and D: These are iridoid glycosides with similar structures but different functional groups.
Kankanol: A chlorinated iridoid with distinct chemical properties.
Uniqueness
This compound is unique due to its acyclic monoterpene glycoside structure, which differentiates it from the cyclic iridoid glycosides like Kankanosides A, B, C, and D. This structural difference may contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
(E,6R)-2,6-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O8/c1-9(4-3-5-10(2)15(21)22)6-7-23-16-14(20)13(19)12(18)11(8-17)24-16/h5,9,11-14,16-20H,3-4,6-8H2,1-2H3,(H,21,22)/b10-5+/t9-,11-,12-,13+,14-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBWGQSBSJEOT-FHMJDAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)CCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














